molecular formula C22H18BrN3O2S2 B3010676 N-(4-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1223924-08-0

N-(4-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3010676
CAS No.: 1223924-08-0
M. Wt: 500.43
InChI Key: QVUCUTLMSJBTBN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H18BrN3O2S2 and its molecular weight is 500.43. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide and its derivatives have shown promising results in antitumor activity. A study synthesized a series of thieno[3,2-d]pyrimidine derivatives, which exhibited potent anticancer activity on human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The compounds displayed a comparable activity to doxorubicin, a well-known anticancer drug (Hafez & El-Gazzar, 2017).

Dual Inhibitory Action on Thymidylate Synthase and Dihydrofolate Reductase

The compound and its analogues have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for antitumor agents. A specific derivative, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, showed excellent dual inhibition of human TS and DHFR, with potent activity against tumor cells in culture (Gangjee et al., 2009).

Antimicrobial Properties

Some derivatives of N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide have demonstrated significant antimicrobial activities. These include activity against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans. The compounds were characterized by spectral analyses, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy (Soni & Patel, 2017).

Anticonvulsant Potential

Research has also explored the anticonvulsant properties of related compounds. For instance, thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated for their anticonvulsant activity. The compounds showed moderate anticonvulsant activity, with some derivatives significantly extending the latency period and reducing the duration and severity of seizures (Severina et al., 2020).

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2S2/c1-2-26-21(28)20-19(17(12-29-20)14-6-4-3-5-7-14)25-22(26)30-13-18(27)24-16-10-8-15(23)9-11-16/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUCUTLMSJBTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.